
5,5-Dimethyl-2-oxocyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-oxocyclohexyl acetate: is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, featuring a ketone group at the second position and an acetate group at the fifth position, along with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxocyclohexyl acetate typically involves the following steps:
Formation of the Cyclohexanone Derivative:
Oxidation: The ketone group at the second position is introduced via oxidation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Dimethyl-2-oxocyclohexyl acetate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclohexane derivatives.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler ketone derivative of cyclohexane.
2-Acetoxy-4,4-dimethyl-cyclohexanone: A closely related compound with similar functional groups.
Uniqueness: 5,5-Dimethyl-2-oxocyclohexyl acetate is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61592-52-7 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(5,5-dimethyl-2-oxocyclohexyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-7(11)13-9-6-10(2,3)5-4-8(9)12/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
OCQZFKXTCVZKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(CCC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
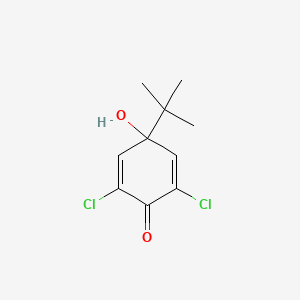
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
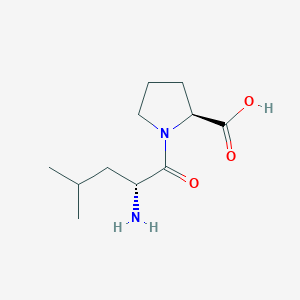
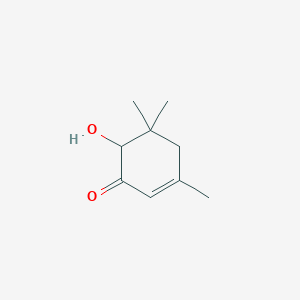
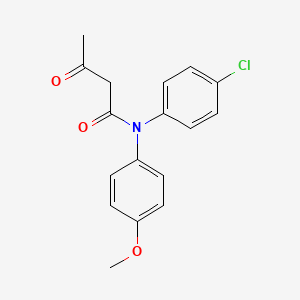
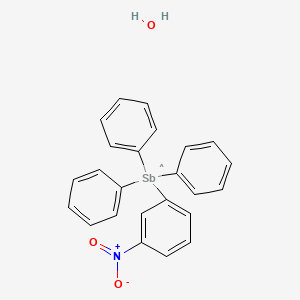
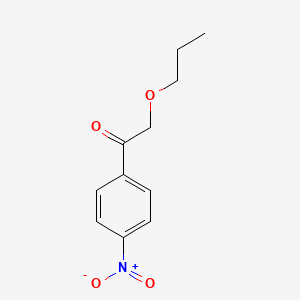
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
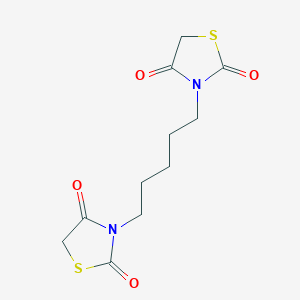
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
